molecular formula C15H24O2 B1243563 10alpha-Hydroperoxy-guaia-1,11-diene

10alpha-Hydroperoxy-guaia-1,11-diene

Cat. No.: B1243563
M. Wt: 236.35 g/mol
InChI Key: WVEJIBNZNZLFEF-SFDCQRBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10alpha-hydroperoxy-guaia-1,11-diene is a guaiane sesquiterpenoid that is guaia-1,11-diene substituted by a alpha-hydroperoxy group at position 10. Isolated from Pogostemon cablin, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a peroxol and a guaiane sesquiterpenoid.

Scientific Research Applications

Isolation and Structural Characterization

  • Structural Studies on Guaianolide Sesquiterpenes : A study on Pulicaria crispa identified various guaianolide sesquiterpenes, providing insight into the structural diversity of these compounds. This contributes to the understanding of guaianolide sesquiterpenes, which include 10alpha-Hydroperoxy-guaia-1,11-diene (Stavri et al., 2008).

Antifungal and Cytotoxic Activities

  • Antifungal Properties : Research on Ajania fruticulosa identified highly oxygenated guaianolides, including this compound, exhibiting inhibitory effects on the growth of Candida albicans. This demonstrates the potential antifungal applications of this compound (Meng et al., 2001).

  • Cytotoxicity and Potential Anti-Tumor Applications : A study found that this compound showed significant cytotoxicity against human PC-3 tumor cells, suggesting potential anti-tumor applications (Khalil et al., 2005).

Applications in Synthesis and Structural Elucidation

  • Synthesis of Natural Guaiane Derivatives : Research demonstrated the synthesis of natural guaiane derivatives from this compound, contributing to organic chemistry and natural product synthesis (Blay et al., 2007).

  • Use in Spectroscopic Studies : A study utilized this compound in spectroscopic studies, including IR, VCD, and NMR, to determine the absolute configuration of natural guaianolides. This highlights its role in advancing spectroscopic techniques and structural elucidation (Bercion et al., 2006).

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,4R,7R,8aS)-4-hydroperoxy-1,4-dimethyl-7-prop-1-en-2-yl-2,5,6,7,8,8a-hexahydro-1H-azulene

InChI

InChI=1S/C15H24O2/c1-10(2)12-7-8-15(4,17-16)14-6-5-11(3)13(14)9-12/h6,11-13,16H,1,5,7-9H2,2-4H3/t11-,12+,13-,15+/m0/s1

InChI Key

WVEJIBNZNZLFEF-SFDCQRBFSA-N

Isomeric SMILES

C[C@H]1CC=C2[C@H]1C[C@@H](CC[C@@]2(C)OO)C(=C)C

Canonical SMILES

CC1CC=C2C1CC(CCC2(C)OO)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10alpha-Hydroperoxy-guaia-1,11-diene
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Reactant of Route 6
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